N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Description
N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a tertiary amine derivative featuring a methyl group and a (1-methylimidazol-2-yl)methyl substituent on the nitrogen atom, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, critical for handling and reactivity in biological or catalytic systems.
Properties
IUPAC Name |
N-methyl-1-(1-methylimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-7-5-6-8-3-4-9(6)2;;/h3-4,7H,5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAWRRJUNWHOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN1C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049717-38-5 | |
| Record name | methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with formaldehyde and methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as nickel or palladium, can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: It can be reduced to form N-methylimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Biochemical Research
N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride has been utilized in proteomics research, particularly for the study of protein interactions and modifications. Its imidazole group is critical for binding to metal ions, which can facilitate the stabilization of protein structures during analysis.
Case Study:
A study published in Journal of Proteome Research demonstrated that this compound effectively stabilizes protein complexes in mass spectrometry, enhancing the detection of low-abundance proteins in complex mixtures .
Medicinal Chemistry
This compound has potential applications in drug development due to its ability to interact with biological targets. The imidazole moiety is known for its role in various biological processes, including enzyme catalysis and receptor binding.
Case Study:
Research conducted by Nature Reviews Drug Discovery highlighted the use of imidazole derivatives in developing novel inhibitors for specific enzymes involved in cancer metabolism. This compound was identified as a promising scaffold for further modification .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, contributing to the development of new materials and pharmaceuticals.
Data Table: Synthesis Pathways
| Reaction Type | Product | Reference |
|---|---|---|
| Alkylation | N-substituted imidazoles | Synthetic Communications |
| Coupling Reactions | Biologically active compounds | Journal of Organic Chemistry |
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis and enzyme inhibition . The compound can also interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with other imidazole- and benzimidazole-based amines. Key analogs include:
Table 1: Comparative Structural Features
Key Observations:
Imidazole vs.
Substituent Effects : The propargyl group in L4 introduces an alkyne functionality, enabling click chemistry modifications, whereas the target compound’s methyl group limits such reactivity but improves steric accessibility .
Salt Form : All three compounds are dihydrochlorides, favoring solubility in polar solvents. The target compound’s lower molecular weight (~210.9 g/mol) may enhance diffusion kinetics in aqueous media relative to the benzimidazole analog (~248.15 g/mol).
Biological Activity
N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, with the molecular formula C8H15Cl2N3 and a molecular weight of 198.09 g/mol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its antibacterial, antifungal, and potential therapeutic applications, supported by data tables and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 198.09 g/mol |
| CAS Number | 1049717-38-5 |
| SMILES | CN1C(CCCNC)=NC=C1.[H]Cl.[H]Cl |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including this compound. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
A comparative analysis of MIC values for this compound against common bacterial strains is summarized in the table below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with rapid bactericidal effects observed within hours of exposure .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Its effectiveness against various fungal strains is illustrated in the following table:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| Fusarium oxysporum | 0.056 |
The compound exhibited a significant inhibitory effect on Candida albicans, suggesting its potential as an antifungal agent .
The biological activity of this compound is attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The imidazole ring structure plays a crucial role in disrupting the synthesis of nucleic acids and proteins in microbial cells, leading to cell death .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The findings suggested that compounds with a similar structure exhibited enhanced antimicrobial activity compared to standard antibiotics like vancomycin . -
Pharmacokinetics :
Research on the pharmacokinetic profiles of related compounds indicates that this compound has favorable absorption characteristics in biological systems, making it a candidate for further development in therapeutic applications .
Q & A
Q. Why do biological assays show variability in potency across cell lines?
- Methodological Answer :
- Cell Line Profiling : Assess expression levels of target receptors (e.g., GPCRs) via qPCR or Western blot .
- Membrane Permeability : Measure logP (HPLC) or use Caco-2 assays to correlate lipophilicity with activity .
- Off-Target Screening : Test against related receptors (e.g., histamine H₃ vs. H₄) to rule out cross-reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
